RpsA Binding Affinity vs. PXYC12
This compound (PXYC13) binds RpsA-CTD with a Kd of 7.61 μM, while its 3‑methylbenzyl isomer (PXYC12) binds the same target with a Kd of 2.67 μM, representing a 2.85‑fold difference in affinity driven solely by the methyl group position . For the Ala438 deletion mutant (Δ438A) associated with pyrazinamide resistance, the Kd values are 8.50 μM for this compound versus 4.67 μM for the isomer, a 1.82‑fold difference .
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | RpsA-CTD: 7.61 μM; RpsA-CTD Δ438A: 8.50 μM |
| Comparator Or Baseline | PXYC12 (3-methylbenzyl isomer): RpsA-CTD 2.67 μM; Δ438A 4.67 μM |
| Quantified Difference | 2.85‑fold (CTD); 1.82‑fold (Δ438A) |
| Conditions | Fluorescence quenching titration (FQT) and saturation transfer difference (STD) NMR; in vitro binding to recombinant RpsA C‑terminal domain |
Why This Matters
The regioisomeric affinity differential dictates that procurement decisions cannot be based solely on core scaffold similarity; the exact substitution pattern is essential for reproducible target engagement.
